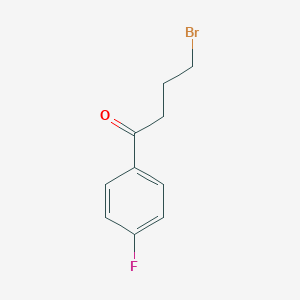

4-Bromo-1-(4-fluorophenyl)butan-1-one

Description

Fundamental Building Block in Complex Molecule Synthesis

As a fundamental building block, 4-Bromo-1-(4-fluorophenyl)butan-1-one serves as a starting point for the synthesis of more elaborate organic molecules. sigmaaldrich.com Its structure can be systematically modified and expanded upon to generate compounds with specific desired properties.

The butanone chain of this compound provides a flexible scaffold that can be readily functionalized. guidechem.com The bromine atom, a good leaving group, can be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups at the terminal end of the chain. Simultaneously, the ketone group can undergo a range of reactions, such as reduction, amination, or condensation, to further diversify the molecular structure. This dual reactivity makes it an ideal platform for constructing polyfunctionalized organic molecules with tailored chemical and physical properties.

The compound also serves as a valuable precursor in the synthesis of heterocyclic compounds. acubiochem.com Through cyclization reactions involving both the bromo and keto functionalities, a variety of ring systems can be formed. These heterocyclic structures are prevalent in many biologically active molecules and functional materials.

Key Intermediate in Pharmaceutical Synthesis

The most prominent application of this compound lies in its role as a key intermediate in the synthesis of various pharmaceutical compounds. 3wpharm.comresearchgate.net Its structural motifs are found in several classes of drugs, making it an important starting material for medicinal chemists.

This compound is a well-established precursor in the synthesis of butyrophenone (B1668137) antipsychotics, such as Droperidol. The butyrophenone core structure, which is directly derived from this compound, is a critical pharmacophore for the antipsychotic activity of these drugs.

Research has also indicated its utility as a precursor in the preparation of adrenaline-type drugs. The flexible butanone chain allows for the introduction of amine functionalities that are characteristic of this class of therapeutic agents.

More recently, this compound's chlorinated analog, 4-chloro-1-(4-fluorophenyl)butan-1-one, has been utilized in the synthesis of analogs of the neuropsychiatric drug Lumateperone. nih.govresearchgate.net In these syntheses, the butanone derivative is used to N-alkylate a complex tetracyclic amine, demonstrating its role in the final steps of assembling these intricate drug molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBJJFZLWAEERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30484435 | |

| Record name | 4-Bromo-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40132-01-2 | |

| Record name | 4-Bromo-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways

Direct Synthetic Routes to 4-Bromo-1-(4-fluorophenyl)butan-1-one

The synthesis of this compound can be effectively achieved through two main strategies: the direct bromination of 1-(4-fluorophenyl)butan-1-one or via a Friedel-Crafts acylation reaction.

Bromination of 1-(4-fluorophenyl)butan-1-one

This route involves the selective bromination of the α-carbon to the carbonyl group of 1-(4-fluorophenyl)butan-1-one. The reaction is typically carried out using a suitable brominating agent. Under acidic conditions, the ketone undergoes tautomerization to its enol form, which then reacts with bromine. nih.gov

The choice of solvent and reaction conditions is critical for the successful α-bromination of ketones. For the bromination of acetophenone (B1666503) derivatives, which are structurally similar to 1-(4-fluorophenyl)butan-1-one, acetic acid has been demonstrated to be an effective solvent. nih.gov Dichloromethane (B109758) is another common solvent for halogenation reactions, offering good solubility for a wide range of organic compounds. masterorganicchemistry.com

The reaction temperature plays a significant role in the reaction rate and selectivity. For instance, in the bromination of acetophenone derivatives, temperatures around 90°C have been found to be optimal, as lower temperatures can lead to sluggish reactions and lower yields. nih.gov

Table 1: Solvent and Temperature Considerations for α-Bromination of Ketones

| Parameter | Condition | Rationale |

| Solvent | Acetic Acid | Promotes enolization and is a common solvent for ketone bromination. nih.gov |

| Dichloromethane | An inert solvent that provides good solubility for reactants. masterorganicchemistry.com | |

| Temperature | Elevated (e.g., 90°C) | Increases reaction rate to achieve a reasonable yield in a practical timeframe. nih.gov |

Precise control of the stoichiometry between the ketone and the brominating agent is essential to maximize the yield of the desired monobrominated product and minimize side reactions. A slight excess of the brominating agent is often used to ensure complete conversion of the starting material. nih.gov

The progress of the reaction can be monitored using standard chromatographic techniques. Thin-layer chromatography (TLC) provides a rapid and simple method for qualitatively observing the consumption of the starting material and the formation of the product. For more quantitative analysis, gas chromatography (GC) can be employed to determine the relative concentrations of the reactants and products in the reaction mixture. researchgate.net

The formation of dibrominated byproducts is a common challenge in the α-bromination of ketones. Several strategies can be employed to mitigate this issue:

Controlled Addition of Brominating Agent: Slow, dropwise addition of the brominating agent to the reaction mixture can help to maintain a low concentration of the brominating species, thus favoring monobromination.

Stoichiometric Control: Using a precise molar ratio of the ketone to the brominating agent is crucial. An excess of the brominating agent will inevitably lead to a higher proportion of dibrominated products. nih.gov

Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to reduced selectivity. Therefore, an optimal temperature must be found that balances reaction time with selectivity.

Friedel-Crafts Acylation Reactions

An alternative and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. libretexts.org

In this specific pathway, fluorobenzene (B45895) is acylated with 4-bromobutyryl chloride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.org The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich fluorobenzene ring. Due to the ortho-, para-directing effect of the fluorine substituent, the acylation occurs predominantly at the para position, yielding this compound.

A patent for a similar compound, 4-chloro-1-(4-fluorophenyl)butan-1-one, describes a process where 4-chlorobutyryl chloride is added dropwise to a mixture of fluorobenzene and anhydrous aluminum chloride in dichloromethane at 20°C. chemicalbook.com This methodology can be directly adapted for the synthesis of the bromo-analogue.

Table 2: Typical Reaction Parameters for Friedel-Crafts Acylation

| Reactant/Catalyst | Role | Typical Conditions |

| Fluorobenzene | Aromatic Substrate | Reactant |

| 4-Bromobutyryl Chloride | Acylating Agent | Reactant |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Catalyst |

| Dichloromethane | Solvent | Inert solvent |

| Temperature | Reaction Parameter | Typically at or below room temperature (e.g., 20°C) to control reactivity. chemicalbook.com |

The reaction is typically quenched by pouring the reaction mixture into ice water to decompose the aluminum chloride complex. The product can then be extracted with an organic solvent and purified by distillation or crystallization. chemicalbook.com

Role of Lewis Acid Catalysts (e.g., Anhydrous Aluminum Chloride)

The quintessential synthesis of the precursor to this compound, which is 1-(4-fluorophenyl)butan-1-one, involves the Friedel-Crafts acylation of fluorobenzene with butyryl chloride. This reaction is heavily reliant on the presence of a Lewis acid catalyst, with anhydrous aluminum chloride (AlCl₃) being a common choice. nih.govorganic-chemistry.orggla.ac.uk

The mechanism of the Friedel-Crafts acylation begins with the reaction between the acyl halide (butyryl chloride) and the Lewis acid (AlCl₃). nih.gov The aluminum chloride accepts a pair of electrons from the chlorine atom of the butyryl chloride, forming a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich fluorobenzene ring, leading to the formation of a sigma complex. Finally, a proton is eliminated from the ring, and the aromaticity is restored, yielding the desired ketone, 1-(4-fluorophenyl)butan-1-one. The catalyst is regenerated in the process.

The reaction is typically carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to manage the exothermic nature of the reaction and minimize side-product formation. chemicalbook.com A patent describes a process where a mixture of 4-chlorobutyryl chloride and dichloromethane is added to a solution of fluorobenzene and anhydrous aluminum chloride at 20°C, with the reaction proceeding for 4 hours to yield 4-chloro-1-(4-fluorophenyl)butan-1-one, a closely related compound. chemicalbook.com This highlights the direct application of Lewis acid catalysis in synthesizing similar halogenated butyrophenones.

The subsequent step to obtain this compound involves the bromination of the synthesized 1-(4-fluorophenyl)butan-1-one. This is typically achieved using bromine in a solvent like acetic acid or dichloromethane at room temperature.

Related Synthetic Approaches Applicable to Halogenated Butanones

While Friedel-Crafts acylation is a primary route, other synthetic strategies are applicable for the synthesis of halogenated butanones and aryl alkyl ketones in general.

Oxidative Fragmentation Methods

Recent research has demonstrated the synthesis of aryl ketones through the oxidative fragmentation of various starting materials. While not a direct synthesis for the target compound, these methods offer alternative pathways to aryl alkyl ketone cores. For instance, transition metal-catalyzed C-C bond cleavage has been utilized for the multi-carbon homologation of aryl ketones to produce long-chain ketones and aldehydes. nih.gov

Thermal Reactions for Aryl Alkyl Ketone Synthesis

Thermal reactions can also be employed for the synthesis of aryl alkyl ketones. One study demonstrated that tandem addition-oxidation reactions of arylboronic acids with aldehydes could be achieved under microwave irradiation, which allows for higher reaction temperatures and potentially lower catalyst loading. nih.gov Another approach involves the palladium-catalyzed carbonylative cross-coupling of aryl iodides and unactivated alkyl bromides, which proceeds at 55°C for 12 hours. chemistryviews.org

Direct Halogenation of Precursors

The direct halogenation of a ketone precursor is a fundamental step in producing halogenated ketones. libretexts.orgmasterorganicchemistry.com The α-halogenation of aldehydes and ketones can be catalyzed by either acids or bases. libretexts.orglibretexts.org

Under acidic conditions, the reaction proceeds through the formation of an enol intermediate. masterorganicchemistry.comlibretexts.org The carbonyl oxygen is first protonated, which facilitates the formation of the enol. The electron-rich double bond of the enol then attacks the halogen (e.g., Br₂), leading to the α-halogenated ketone. masterorganicchemistry.com This method is generally preferred when a monohalogenated product is desired, as the introduction of the electron-withdrawing halogen deactivates the product towards further halogenation. libretexts.org

In contrast, base-catalyzed halogenation proceeds via an enolate intermediate. libretexts.org The presence of a base promotes the removal of an α-hydrogen, forming the enolate anion, which then reacts with the halogen. However, the resulting α-halo ketone is more acidic than the starting material, often leading to multiple halogenations. libretexts.org

For the synthesis of this compound, the bromination of 1-(4-fluorophenyl)butan-1-one would likely be carried out under acidic conditions to favor the formation of the desired monobrominated product.

Meerwein Reaction for α-Bromo Ketones

The Meerwein reaction offers a pathway for the synthesis of α-bromo ketones. researchgate.netdntb.gov.ua A study has detailed a convenient procedure for synthesizing 4-aryl-3-bromobutan-2-ones from methyl vinyl ketone and arenediazonium bromides under Meerwein reaction conditions. researchgate.net While this specific example does not yield the target compound, it demonstrates the potential of the Meerwein reaction in forming C-Br bonds at the α-position to a ketone, and could potentially be adapted for the synthesis of this compound. This method has also been applied to the multi-kilogram-scale preparation of other α-aryl methyl ketones, indicating its potential for larger-scale synthesis. figshare.com

Industrial-Scale Synthetic Considerations

The industrial-scale synthesis of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

For the Friedel-Crafts acylation step, the use of stoichiometric amounts of AlCl₃ generates significant amounts of waste, which presents environmental concerns. gla.ac.uk Research into reusable and more environmentally friendly catalysts is an ongoing area of interest. organic-chemistry.orgresearchgate.net

In the bromination step, controlling the reaction conditions is crucial to maximize the yield of the desired monobrominated product and minimize the formation of dibrominated or other side products. The use of continuous flow reactors can offer better control over reaction parameters such as temperature and stoichiometry, leading to more consistent product quality.

Purification of the final product is also a critical step on an industrial scale. Techniques such as distillation and recrystallization are commonly employed to achieve the desired purity of this compound.

Below is a summary of the key synthetic reactions and considerations:

| Reaction Step | Reagents and Catalysts | Key Considerations |

| Friedel-Crafts Acylation | Fluorobenzene, Butyryl Chloride, Anhydrous Aluminum Chloride (AlCl₃) | Stoichiometric use of AlCl₃, waste generation, temperature control. nih.govorganic-chemistry.orggla.ac.uk |

| Bromination | 1-(4-fluorophenyl)butan-1-one, Bromine (Br₂) | Control of stoichiometry and temperature to avoid side products. |

| Industrial Scale-Up | Continuous flow reactors | Improved consistency and control over reaction parameters. |

Application of Continuous Flow Reactors

Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a continuous flow system, reactants are continuously pumped through a network of tubes or channels where the reaction occurs. This methodology offers significant advantages, especially for reactions like Friedel-Crafts acylation, which can be highly exothermic and require precise control.

Modern industrial facilities are adopting continuous flow reactors, such as tubular or plug-flow reactors, for the synthesis of this compound. rsc.org This approach allows for superior control over reaction parameters. The high surface-area-to-volume ratio in these reactors enables rapid heat dissipation, which is crucial for managing the exothermicity of the Friedel-Crafts reaction and preventing the formation of byproducts.

Enhanced mixing and precise temperature regulation are key benefits that lead to more consistent product quality and higher yields. Industrial-scale adaptations using continuous flow reactors report yields exceeding 85% for this synthesis. This method's scalability and improved safety profile make it a preferred choice for large-scale manufacturing.

The table below outlines the key parameters and compares the synthesis in a batch versus a continuous flow setting, based on reported findings.

Interactive Data Table: Synthesis Parameter Comparison

| Parameter | Batch Reactor | Continuous Flow Reactor | Research Findings / Remarks |

| Reaction Type | Friedel-Crafts Acylation | Friedel-Crafts Acylation | The core reaction involves the electrophilic aromatic substitution of fluorobenzene. sigmaaldrich.comorganic-chemistry.org |

| Reactants | Fluorobenzene, 4-Bromobutyryl Chloride | Fluorobenzene, 4-Bromobutyryl Chloride | These are the primary starting materials for the acylation. |

| Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) | A 1:1 molar ratio of AlCl₃ to the acyl chloride is optimal for electrophilic activation. |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | DCM is chosen for its low polarity and high volatility, which helps to minimize side reactions. |

| Temperature Control | Challenging due to exothermicity | Excellent; rapid heat dissipation | Maintaining a steady temperature (e.g., 20°C) is critical to prevent byproducts. Flow reactors excel at this. |

| Reported Yield | 87–90% (Lab-scale) | >85% (Industrial-scale) | Continuous flow offers high, reproducible yields suitable for industrial production. |

| Purity | >99% (after distillation) | High, consistent purity | Superior process control in flow reactors leads to consistent product quality. |

| Scalability | Moderate | High | Continuous flow systems are readily scalable from laboratory to industrial production. |

Chemical Reactivity and Transformation Studies

Nucleophilic Substitution Reactions

The presence of a bromine atom on the terminal carbon of the butyl chain makes the compound susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group, although separated by two methylene (B1212753) groups, enhances the polarity of the carbon-bromine bond, increasing the electrophilicity of the carbon atom and its reactivity towards nucleophiles. nih.gov These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. lumenlearning.com

The bromine atom serves as a good leaving group and can be displaced by a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

4-Bromo-1-(4-fluorophenyl)butan-1-one readily reacts with primary and secondary amines to form the corresponding N-alkylated products. This reaction is fundamental in the synthesis of various piperidine (B6355638) and piperazine (B1678402) derivatives. nih.govnih.gov For example, the alkylation of a piperidine derivative with this bromo-ketone is a key step in the synthesis of precursors to pharmacologically active molecules. nih.gov The reaction involves the lone pair of electrons on the nitrogen atom attacking the carbon bearing the bromine, displacing the bromide ion. lumenlearning.com

Thiol nucleophiles, typically in the form of their conjugate bases (thiolates), are potent nucleophiles that react efficiently with this compound to yield thioethers. nih.gov This transformation is analogous to the reaction with amines, where the sulfur atom displaces the bromide. The reaction proceeds readily due to the high nucleophilicity of sulfur. nih.gov

Alkoxide nucleophiles, generated from the deprotonation of alcohols, can displace the bromide to form ether linkages. This reaction, a variant of the Williamson ether synthesis, is a standard method for constructing C-O bonds. lumenlearning.com The reaction requires a strong base, such as sodium hydride (NaH), to generate the alkoxide from the corresponding alcohol before its reaction with the bromo-ketone. lumenlearning.com

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile Type | Example Nucleophile | Product Class |

|---|---|---|

| Amine | Piperidine | γ-Amino ketone |

| Thiol | Ethanethiol | γ-Thioether ketone |

| Alkoxide | Sodium methoxide | γ-Alkoxy ketone |

The substitution reactions at the bromine-bearing carbon atom predominantly follow an SN2 (bimolecular nucleophilic substitution) mechanism. lumenlearning.comlibretexts.org In this concerted process, the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-bromine bond is broken. masterorganicchemistry.com This mechanism typically results in an inversion of stereochemistry if the carbon atom were chiral. libretexts.org

It is important to distinguish this reaction from nucleophilic acyl substitution, which occurs directly at the carbonyl carbon. In nucleophilic acyl substitution, the reaction proceeds through a tetrahedral addition-elimination intermediate. masterorganicchemistry.com While the carbonyl group in this compound influences the reactivity of the C-Br bond via its inductive effect, the primary substitution reaction for displacing the bromine occurs on the sp³-hybridized alkyl chain, not the sp²-hybridized carbonyl carbon. nih.gov

Displacement of the Bromine Atom by Various Nucleophiles

Carbonyl Group Reactivity

The carbonyl group in this compound is also a site of reactivity, susceptible to attack by nucleophiles. acs.org The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center. tib.eu

Common reactions involving the carbonyl group include reductions. Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, forming 4-bromo-1-(4-fluorophenyl)butan-1-ol. tib.eu

Under certain conditions, strong nucleophiles can also add to the carbonyl carbon. acs.org For instance, uncatalyzed reactions with organometallic reagents may lead to addition at the carbonyl group, forming a tertiary alcohol after workup. acs.org The choice of reagents and reaction conditions determines whether the reaction occurs preferentially at the C-Br bond (nucleophilic substitution) or at the carbonyl group (nucleophilic addition). acs.orgwikipedia.org

Table 2: Carbonyl Group Reactions

| Reagent | Reaction Type | Product Class |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduction | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction | Secondary Alcohol |

| Grignard Reagent (e.g., CH₃MgBr) | Nucleophilic Addition | Tertiary Alcohol |

Reduction Reactions to Alcohols

The carbonyl group of this compound can be readily reduced to a secondary alcohol. masterorganicchemistry.com This transformation is a fundamental reaction in organic synthesis, often employed to introduce a hydroxyl group and a new chiral center.

Metal hydride reagents are commonly used for the reduction of ketones.

Sodium Borohydride (NaBH₄): This reagent is a mild and selective reducing agent, ideal for converting ketones to secondary alcohols. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. chemguide.co.uk The hydride ion (H⁻) from sodium borohydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate. Subsequent protonation by the solvent yields the corresponding secondary alcohol, 4-bromo-1-(4-fluorophenyl)butan-1-ol. pressbooks.pub

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than sodium borohydride, LiAlH₄ can also reduce the ketone to an alcohol. masterorganicchemistry.comyoutube.com However, due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com LiAlH₄ is less selective and can also reduce other functional groups that might be present in the molecule. organic-chemistry.org The mechanism also involves a nucleophilic attack by a hydride ion on the carbonyl carbon. youtube.com

Condensation Reactions

Ketones like this compound, which have α-hydrogens, can participate in condensation reactions.

The presence of α-hydrogens on the carbon adjacent to the carbonyl group allows for the formation of an enolate ion under basic conditions. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of the ketone, leading to an aldol (B89426) addition product. Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated ketone. While specific studies on the aldol condensation of this compound are not extensively detailed in the provided results, the general principles of ketone reactivity suggest this pathway is plausible.

Oxidative Processes of the Ketone Group

Aromatic Ring Functionalization

The fluorophenyl group of the molecule is susceptible to electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Potential

The fluorine atom on the aromatic ring is an ortho-, para-directing deactivator. masterorganicchemistry.com This means that while it makes the ring less reactive towards electrophiles compared to benzene, it will direct incoming electrophiles to the positions ortho and para to itself. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org These reactions typically require a strong electrophile, often generated with the help of a catalyst. lumenlearning.commakingmolecules.com For instance, nitration would involve reacting the compound with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.org

Advanced Catalytic Transformations and Derivatization

The unique structural features of this compound, namely the reactive terminal bromine atom, the ketone carbonyl group, and the activated fluorophenyl ring, make it a versatile substrate for a variety of advanced catalytic transformations. These reactions enable the synthesis of complex molecular architectures and derivatives with potential applications in medicinal chemistry and materials science.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like this compound, the primary site for palladium-catalyzed reactions is the sp³-hybridized carbon-bromine bond. Such reactions typically proceed via an oxidative addition of the palladium(0) catalyst to the C-Br bond, forming an alkyl-palladium(II) intermediate. This intermediate can then undergo various coupling reactions.

Prominent examples of palladium-catalyzed cross-coupling reactions applicable to alkyl bromides include the Suzuki, Heck, and Sonogashira couplings. nih.govorganic-chemistry.org In a Suzuki coupling, the alkyl-palladium intermediate reacts with an organoboron reagent (like a boronic acid or ester) in the presence of a base to form a new C-C bond. organic-chemistry.org Similarly, the Sonogashira reaction would couple the substrate with a terminal alkyne, while the Heck reaction would involve an alkene. nih.gov These transformations are pivotal for extending the carbon chain and introducing new functional groups.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Resulting Structure |

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | 4-Aryl-1-(4-fluorophenyl)butan-1-one |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 1-(4-Fluorophenyl)hex-5-yn-1-one derivative |

| Heck Coupling | Alkene (R'-CH=CH₂) | 1-(4-Fluorophenyl)hex-5-en-1-one derivative |

This table illustrates potential products based on established palladium-catalyzed reactions.

Direct conjugate addition, or 1,4-addition, is a reaction characteristic of α,β-unsaturated carbonyl compounds. rsc.orgmasterorganicchemistry.com The substrate, this compound, is a saturated ketone and therefore cannot undergo a classical conjugate addition directly.

However, a two-step sequence can be envisioned where the initial substrate undergoes a base-induced elimination of hydrogen bromide (HBr) to form the corresponding α,β-unsaturated ketone, 1-(4-fluorophenyl)but-3-en-1-one. This intermediate could then participate in palladium-catalyzed conjugate addition reactions. For instance, palladium(II) can catalyze the 1,4-addition of arylboronic acids to enones, providing access to β-arylated ketone derivatives. youtube.com This strategy highlights the derivatization potential of the parent compound into structures amenable to a wider range of transformations.

The presence of both a nucleophilic aromatic ring and an electrophilic center (the carbon bearing the bromine) within the same molecule allows for intramolecular cyclization reactions. Brønsted acids or Lewis acids can facilitate this transformation, which is a form of the Friedel-Crafts alkylation. rsc.org

Specifically, under strong acid catalysis (e.g., polyphosphoric acid or a strong Brønsted acid), the bromine atom can act as a leaving group, either directly or after protonation, leading to the formation of a secondary carbocation at the 4-position of the butane (B89635) chain. The electron-rich 4-fluorophenyl ring can then act as an intramolecular nucleophile, attacking this carbocation. This cascade reaction results in the formation of a new six-membered ring, yielding a tetralone derivative. The regioselectivity of the cyclization is directed by the activating effect of the ketone group on the aromatic ring. This cyclization is a powerful method for constructing polycyclic frameworks from linear precursors. organic-chemistry.org The product of this reaction would be 6-fluoro-3,4-dihydronaphthalen-1(2H)-one (α-tetralone).

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, allowing for the generation of radical intermediates under mild conditions. For this compound, the carbon-bromine bond is susceptible to homolytic cleavage upon interaction with an excited photocatalyst.

In a typical scenario, a photocatalyst (like a ruthenium or iridium complex) absorbs visible light and enters an excited state. This excited catalyst can then transfer an electron to the bromo-ketone substrate, or accept an electron, to generate a radical intermediate. This process, known as an atom transfer radical addition (ATRA), can be used for various difunctionalization strategies. For example, the generated radical at the 4-position could be trapped by an alkene, followed by a second functionalization step, allowing for the simultaneous introduction of two new groups onto the carbon backbone. These strategies are valued for their high functional group tolerance and environmentally benign reaction conditions.

The development of stereospecific and enantioselective reactions is crucial for the synthesis of chiral molecules, particularly for pharmaceutical applications. The ketone moiety in this compound is a key handle for such transformations.

A prominent example is the enantioselective reduction of the prochiral ketone to a chiral secondary alcohol. This can be achieved using various catalytic systems, including biocatalysts. Whole-cell biocatalysts, such as those from Lactobacillus or Geotrichum species, have been shown to reduce similar aryl ketones with high conversion rates and excellent enantioselectivity, yielding either the (R)- or (S)-alcohol.

Table 2: Exemplified Enantioselective Reduction of an Analogous Ketone

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |

| 2-chloro-1-(m-chlorophenyl)ethanone | Acetone powder of Geotrichum candidum | (R)-2-chloro-1-(m-chlorophenyl)ethanol | 98% | 94% |

This table shows results for an analogous chloro-ketone, demonstrating the potential for high enantioselectivity in the reduction of the target bromo-ketone.

This transformation introduces a stereocenter, significantly increasing the molecular complexity and providing a chiral building block for further synthesis.

Applications in Organic Synthesis and Materials Science

Key Intermediate in Pharmaceutical Synthesis

Development of Novel Drug Candidates

4-Bromo-1-(4-fluorophenyl)butan-1-one has proven to be a valuable building block in medicinal chemistry, primarily for the synthesis of a variety of pharmaceutical compounds. Its utility stems from the presence of both a reactive bromine atom and a fluorophenyl group, which can be strategically modified to create complex molecules with desired biological activities.

One of the most notable applications of this compound is as a key precursor in the synthesis of the antipsychotic drug, Droperidol. cymitquimica.comacsmedchem.org Droperidol, a D1 and D2 dopamine (B1211576) receptor antagonist, is utilized for its anti-emetic and sedative properties. The synthesis involves a multi-step process where the butanone chain of this compound is modified to introduce the required pharmacophore.

Beyond its role in the production of established drugs, this compound is actively employed in the discovery of novel therapeutic agents. Research has demonstrated its use in the synthesis of a new class of nitrogen-containing heterocycle bromophenols. These compounds have shown promise as potential agents for cardiovascular therapies.

Furthermore, this versatile ketone is a starting material for the synthesis of novel N-acyl-L-valine derivatives. These derivatives have been investigated for their potential antimicrobial properties, highlighting the broad spectrum of pharmacological activities that can be accessed through the chemical modification of this compound. The development of such compounds is crucial in the ongoing search for new treatments for infectious diseases.

The table below summarizes key drug candidates and bioactive molecules synthesized using this compound as a precursor.

| Drug Candidate/Bioactive Molecule | Therapeutic Area | Reference |

| Droperidol | Antipsychotic, Anti-emetic | cymitquimica.comacsmedchem.org |

| Nitrogen-containing heterocycle bromophenols | Cardiovascular | |

| N-acyl-L-valine derivatives | Antimicrobial |

Explorations in Material Science Applications

The application of this compound in materials science is an emerging area of interest, primarily due to its fluorine and bromine content. The presence of these halogens can impart unique properties to polymers and other materials, such as thermal stability, chemical resistance, and specific optical properties.

While specific, large-scale applications are still under investigation, the compound is categorized as a building block for "Fluorinated synthetic materials". acubiochem.com The incorporation of fluorinated moieties into polymers is a well-established strategy to enhance material properties. For instance, fluorinated polymers often exhibit low surface energy, leading to applications in non-stick coatings and hydrophobic surfaces. The bromine atom in this compound can also serve as a site for further polymerization or functionalization, potentially leading to the creation of novel functional polymers with tailored characteristics.

Research in this area is focused on leveraging the unique combination of the fluorophenyl and bromobutyl groups to synthesize new materials with advanced properties. The potential for creating materials with enhanced thermal stability, flame retardancy, and specific refractive indices makes this compound a promising candidate for future innovations in materials science.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Bromo-1-(4-fluorophenyl)butan-1-one, both ¹³C and ¹H NMR, along with two-dimensional (2D) techniques, are employed for a complete structural assignment.

The ¹³C NMR spectrum of this compound is expected to exhibit distinct signals for each of the ten carbon atoms in its structure, as they are in unique chemical environments. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and the hybridization state of the carbon.

The carbonyl carbon (C=O) would appear significantly downfield, typically in the range of 190-200 ppm, due to its deshielded nature. The carbons of the p-fluorophenyl ring would show characteristic splitting patterns due to coupling with the fluorine atom. The carbon atom directly bonded to the fluorine (C-F) would appear as a doublet with a large coupling constant (¹JCF). The other aromatic carbons would also exhibit smaller C-F coupling constants (²JCF, ³JCF, and ⁴JCF). The aliphatic carbons of the butyl chain would resonate in the upfield region of the spectrum. The carbon bearing the bromine atom (CH₂-Br) would be expected at a chemical shift of approximately 30-40 ppm, influenced by the electronegativity of the bromine. The other methylene (B1212753) carbons would have distinct chemical shifts based on their proximity to the carbonyl group and the bromine atom.

A hypothetical ¹³C NMR data table is presented below based on typical chemical shift values for similar structures.

| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C=O | 195 - 200 | s |

| C-Ar (ipso) | 130 - 135 | d |

| C-Ar (ortho) | 130 - 135 | d |

| C-Ar (meta) | 115 - 120 | d |

| C-Ar (para, C-F) | 160 - 165 | d |

| -CH₂- (adjacent to C=O) | 35 - 40 | s |

| -CH₂- | 25 - 30 | s |

| -CH₂-Br | 30 - 35 | s |

Note: 's' denotes a singlet and 'd' denotes a doublet. The actual coupling constants (J) would need to be determined from the spectrum.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. For this compound, the aromatic protons would appear in the downfield region (typically 7.0-8.2 ppm). The protons on the fluorophenyl ring would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling, likely appearing as two sets of multiplets.

The aliphatic protons of the butyl chain would resonate in the upfield region. The methylene group adjacent to the carbonyl group (-CH₂-CO) would be expected to appear as a triplet around 3.0-3.3 ppm. The methylene group adjacent to the bromine atom (-CH₂-Br) would also be a triplet, typically found around 3.4-3.7 ppm. The central methylene group would be a multiplet (likely a quintet or sextet) in the range of 2.0-2.4 ppm, as it is coupled to the two adjacent methylene groups.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the adjacent methylene groups in the butyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both the ¹H and ¹³C spectra.

A hypothetical ¹H NMR data table is provided below:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ar-H (ortho to C=O) | 8.0 - 8.2 | m | |

| Ar-H (meta to C=O) | 7.1 - 7.3 | m | |

| -CH₂-Br | 3.4 - 3.7 | t | ~6-7 |

| -CH₂-CO | 3.0 - 3.3 | t | ~6-7 |

| -CH₂-CH₂-CH₂- | 2.0 - 2.4 | m |

Note: 't' denotes a triplet and 'm' denotes a multiplet.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

In GC-MS analysis, the compound is first separated from a mixture using gas chromatography and then ionized and fragmented in the mass spectrometer. For this compound, electron ionization (EI) would likely be used. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (244.0 g/mol for the ⁷⁹Br isotope and 246.0 g/mol for the ⁸¹Br isotope, in an approximate 1:1 ratio).

The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. Key expected fragments would include:

[C₇H₄FO]⁺: A prominent peak at m/z 123, resulting from the cleavage of the bond between the carbonyl carbon and the adjacent methylene group (α-cleavage), corresponding to the 4-fluorobenzoyl cation.

[M - Br]⁺: A peak corresponding to the loss of the bromine atom.

[M - C₄H₈Br]⁺: A peak corresponding to the loss of the bromobutyl chain.

A hypothetical table of major fragments is shown below:

| m/z | Proposed Fragment Ion | Significance |

| 244/246 | [C₁₀H₁₀BrFO]⁺ | Molecular ion peak (M⁺) |

| 123 | [C₇H₄FO]⁺ | 4-fluorobenzoyl cation |

| 165/167 | [C₄H₈Br]⁺ | Bromobutyl cation |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), LC-MS would typically show the protonated molecule [M+H]⁺ or adducts with solvent molecules (e.g., [M+Na]⁺). For this compound, the [M+H]⁺ ion would be observed at m/z 245/247. Tandem mass spectrometry (MS/MS) experiments on this precursor ion could be performed to induce fragmentation and confirm the structure, likely yielding similar fragments to those observed in GC-MS.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹. The exact position would be influenced by the electronic effects of the attached fluorophenyl ring. Other characteristic absorptions would include:

C-F stretch: A strong band in the region of 1250-1100 cm⁻¹.

Aromatic C=C stretching: Bands of variable intensity in the 1600-1450 cm⁻¹ region.

Aliphatic C-H stretching: Bands just below 3000 cm⁻¹.

C-Br stretch: A band in the lower frequency region, typically 600-500 cm⁻¹.

Raman spectroscopy , being complementary to IR, would also show characteristic bands. The C=O stretch is typically observed in the Raman spectrum, although its intensity can vary. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-Br bond might also be more prominent in the Raman spectrum compared to the IR spectrum.

A summary of expected vibrational frequencies is provided below:

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C=O stretch | 1680 - 1700 | IR (strong), Raman (variable) |

| Aromatic C=C stretch | 1600 - 1450 | IR, Raman |

| C-F stretch | 1250 - 1100 | IR (strong) |

| Aliphatic C-H stretch | 2850 - 3000 | IR, Raman |

| C-Br stretch | 600 - 500 | IR, Raman |

Vibrational Mode Assignments and Functional Group Identification

No published FT-IR or Raman spectroscopic studies with detailed vibrational mode assignments for this compound were found.

X-ray Crystallography

No publicly accessible X-ray crystallography data for this compound exists.

Determination of Stereochemical Configuration and Crystal Packing

Without a crystal structure determination, no information on the stereochemical configuration or the arrangement of molecules in the crystal lattice is available.

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, Dispersion Forces)

The nature and geometry of supramolecular interactions, which are derived from crystal structure data, have not been reported for this compound.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Calculations

DFT has become a staple in modern chemical research for its ability to provide accurate predictions of molecular properties at a manageable computational cost. For a molecule like 4-Bromo-1-(4-fluorophenyl)butan-1-one, DFT calculations would typically be employed to investigate its geometry, electronic landscape, and reactivity indices.

The first step in a computational study is the optimization of the molecule's geometry to find its most stable conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The presence of the flexible butyl chain introduces several possible conformers. The interaction between the bromine atom and the carbonyl group, as well as the orientation of the fluorophenyl ring, would be critical aspects of the geometry.

The electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), is fundamental to understanding the molecule's chemical behavior. In related halogenated ketones, it has been shown that halogen substitution can significantly influence the electronic properties. nih.gov The fluorine atom on the phenyl ring, being highly electronegative, would act as an electron-withdrawing group, affecting the electron density of the aromatic system. The bromine atom at the other end of the butanone chain would also exert electronic effects.

Table 1: Predicted Key Geometric and Electronic Parameters for this compound (Hypothetical Data Based on Analogous Compounds)

| Parameter | Predicted Value | Significance |

| C=O Bond Length | ~1.22 Å | Typical for a ketone, slightly influenced by the fluorophenyl group. |

| C-Br Bond Length | ~1.95 Å | Standard for a bromoalkane. |

| C-F Bond Length | ~1.35 Å | Characteristic of a fluoroaromatic compound. |

| HOMO-LUMO Gap | ~4-5 eV | Indicates the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. nih.gov |

This table presents hypothetical data inferred from computational studies on similar molecules and general principles of chemistry. Actual values would require specific DFT calculations for this compound.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with experimental data, the accuracy of the computational model can be validated, and the different vibrational modes can be assigned to specific molecular motions. For this compound, key vibrational modes would include the C=O stretch of the ketone, the C-F stretch of the fluorophenyl group, and the C-Br stretch of the bromobutyl chain. Studies on similar molecules, such as acetylacetone, have demonstrated good agreement between DFT-calculated and experimental vibrational spectra.

Table 2: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Molecules Analogous to this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Vibrational Mode |

| C=O (Ketone) | ~1700-1720 | ~1680-1700 | Stretching |

| C-F (Aromatic) | ~1200-1250 | ~1210-1260 | Stretching |

| C-Br (Aliphatic) | ~550-650 | ~560-640 | Stretching |

This table contains data from general spectroscopic tables and is supplemented with typical computational predictions for analogous structures. rsc.org

The Electron Localization Function (ELF) and Molecular Electrostatic Potential (MESP) are valuable tools for visualizing the electronic structure of a molecule. ELF analysis reveals regions of high electron localization, which are indicative of covalent bonds and lone pairs. For this compound, ELF would highlight the C=O, C-C, C-H, C-F, and C-Br bonds, as well as the lone pairs on the oxygen, fluorine, and bromine atoms.

MESP maps the electrostatic potential onto the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). rsc.org For this compound, the most negative potential would be expected around the carbonyl oxygen atom due to its lone pairs, making it a likely site for electrophilic attack. The area around the hydrogen atoms would exhibit a positive potential. The MESP of substituted arenes is known to be influenced by through-space effects of the substituents. nih.gov

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic and electrophilic attack. wikipedia.org The function ƒ+(r) indicates the propensity of a site to accept an electron (electrophilic attack), while ƒ-(r) indicates its propensity to donate an electron (nucleophilic attack).

For this compound, the carbonyl carbon would be a primary site for nucleophilic attack, as is typical for ketones. The Fukui function analysis would quantify this reactivity. The aromatic ring, influenced by the electron-withdrawing fluorine atom, would have specific sites that are more or less susceptible to electrophilic or nucleophilic aromatic substitution. The bromine atom, being a good leaving group, makes the adjacent carbon atom an electrophilic site susceptible to nucleophilic substitution.

The electronic structure of this compound allows for various donor-acceptor interactions. Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions, which are described as charge transfers between occupied (donor) and unoccupied (acceptor) orbitals. The stability of the molecule is related to the energy of these interactions. Key interactions would likely involve the lone pairs of the oxygen, fluorine, and bromine atoms acting as donors and the antibonding orbitals of the carbonyl group and the aromatic ring acting as acceptors.

DFT calculations can be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. scirp.org These values are crucial for understanding the stability of the compound and the thermodynamics of reactions in which it participates.

Furthermore, DFT can be employed to map the potential energy surface of a reaction, allowing for the determination of transition state structures and the calculation of activation energies. nih.govresearchgate.net For instance, the energetics of nucleophilic addition to the carbonyl group or the substitution of the bromine atom could be investigated. This would provide a detailed mechanistic understanding of the reactions involving this compound.

Non-Linear Optical (NLO) Properties

The investigation of Non-Linear Optical (NLO) properties in organic molecules is a key area of materials science, focusing on compounds that can modulate the phase, frequency, or amplitude of light. For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), would be the primary tool for predicting its NLO response.

The NLO properties of organic molecules often arise from a "push-pull" electronic system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. In this compound, the fluorophenyl group and the carbonyl group act as electron-withdrawing moieties (acceptors). The molecule lacks a strong, classical electron-donating group, and the aliphatic butane (B89635) chain does not provide significant π-conjugation.

Theoretical calculations would focus on key NLO parameters:

Polarizability (α): A measure of how easily the electron cloud is distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity, such as second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

A computational study would involve geometry optimization of the molecule followed by frequency calculations using a suitable DFT functional (like B3LYP, CAM-B3LYP, or M06-2X) and basis set (such as 6-311++G(d,p)). The results would predict the magnitude of the hyperpolarizability tensors. While specific data for this compound is not published, related studies on other chalcones and aromatic ketones show that the presence of halogens and carbonyl groups can significantly influence the electronic distribution and thus the NLO response. researchgate.netsigmaaldrich.com The fluorine atom, being highly electronegative, and the bromine atom can modulate the intramolecular charge transfer characteristics, which are crucial for NLO activity.

This table is illustrative of the parameters that would be calculated in a computational study. Specific values for this compound are not available in the cited literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would provide insights into its conformational flexibility, solvation behavior, and interactions within a condensed phase (e.g., in a solvent or an amorphous solid state).

The simulation would begin by defining a force field—a set of parameters and equations describing the potential energy of the system. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The molecule would be placed in a simulation box, often filled with solvent molecules (like water or an organic solvent), and Newton's equations of motion would be solved iteratively to trace the trajectory of each atom.

Analysis of the MD trajectory can reveal:

Solvent Structuring: How solvent molecules arrange themselves around the solute, particularly around the polar carbonyl group and the halogen atoms.

Dynamical Properties: Calculation of properties like the diffusion coefficient and radial distribution functions.

Typical metrics analyzed in an MD simulation include the Root-Mean-Square Deviation (RMSD) to assess structural stability and the Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

Building on MD simulations, the specific intermolecular interactions of this compound can be computationally elucidated. The key functional groups—the fluorophenyl ring, the carbonyl group, and the bromoalkyl tail—dictate the nature of these interactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming favorable interactions with Lewis bases (electron donors). This is due to the presence of a "σ-hole," a region of positive electrostatic potential on the outer surface of the bromine atom.

Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor, readily interacting with hydrogen bond donors in its environment.

π-Interactions: The electron-deficient fluorophenyl ring can participate in π-stacking or π-hole interactions with other aromatic systems.

Computational studies on similar halogenated aromatic compounds have used methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to characterize and quantify these weak interactions. Such analyses would reveal the strength and nature of interactions between this compound and solvent molecules or other entities in its environment.

Biological Activity and Pharmacological Relevance of Derivatives

Mechanisms of Interaction with Molecular Targets

The therapeutic effects of butyrophenone (B1668137) derivatives are achieved through their interaction with various molecular targets within the central nervous system. This interaction modulates neuronal activity, thereby alleviating symptoms associated with psychotic disorders. mentesabiertaspsicologia.com

While the primary mechanism of action for many derivatives involves receptor antagonism, they also interact with various enzymes. For instance, the metabolism of haloperidol (B65202), a prominent butyrophenone, is heavily influenced by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4, CYP2D6, and to a lesser extent, CYP1A2. nih.govresearchgate.net Haloperidol itself can inhibit the activity of CYP2D6, which can affect the metabolism of other drugs. nih.gov Furthermore, haloperidol has been identified as a potent inhibitor of the enzyme acetyltransferase Eis from Mycobacterium tuberculosis. nih.gov

The major metabolic pathways of haloperidol include:

Glucuronidation: This is the main route, accounting for 50-60% of its metabolism. pharmgkb.org The process is catalyzed by UGT2B7, UGT1A9, and UGT1A4. pharmgkb.org

Reduction: Approximately 25% of haloperidol is reduced to its alcohol metabolite, reduced haloperidol. pharmgkb.org

Oxidative N-dealkylation: This pathway breaks the molecule down, forming p-fluorobenzoyl-propionic acid and 4-(4-chlorophenyl)-4-hydroxy-piperidine. pharmgkb.orgnih.gov

Oxidation to a pyridinium (B92312) metabolite: This is considered a potentially neurotoxic pathway. nih.govresearchgate.net

The hallmark of butyrophenone antipsychotics is their potent antagonism of dopamine (B1211576) D2 receptors in the brain. mentesabiertaspsicologia.comnih.govdrugbank.com This blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for their antipsychotic effects, reducing positive symptoms of schizophrenia such as hallucinations and delusions. mentesabiertaspsicologia.comdrugbank.com

Serotonin (B10506) (5-HT) receptors: Some derivatives show affinity for 5-HT2A receptors, and this interaction may contribute to a more "atypical" antipsychotic profile with a lower risk of certain side effects. patsnap.comnih.gov

Sigma receptors: Haloperidol and its analogues are known to bind to sigma-1 (S1R) and sigma-2 (S2R) receptors. mdpi.com This activity is being explored for potential anticancer properties. mdpi.com

NMDA receptors: Haloperidol and some related compounds can inhibit NMDA receptors, particularly those containing the NR1/2B subunit. nih.gov

Adrenergic receptors: Some butyrophenones also exhibit antagonist activity at α-adrenergic receptors. drugbank.com

The metabolism of butyrophenone derivatives, such as haloperidol, is extensive and primarily occurs in the liver. pharmgkb.org The main metabolic pathways are glucuronidation and reduction, with oxidative N-alkylation and oxidation to a pyridinium species being other significant routes. pharmgkb.org The enzymes CYP3A4 and CYP2D6 play a crucial role in these transformations. nih.govresearchgate.net The formation of certain metabolites, like the haloperidol pyridinium ion (HPP+), has raised interest due to its structural similarity to the neurotoxin MPP+, suggesting a potential for neurotoxic effects. nih.govnih.gov The various metabolites of haloperidol have been shown to inhibit the presynaptic uptake of dopamine and serotonin. nih.gov

Therapeutic Potential of Metabolites and Derivatives

The primary therapeutic application of butyrophenone derivatives is in the management of psychosis, particularly schizophrenia and bipolar disorder. wikipedia.orgmentesabiertaspsicologia.com Haloperidol, the most well-known derivative, is widely used for these conditions, as well as for the management of Tourette syndrome. pharmgkb.org

Beyond their antipsychotic effects, many butyrophenones possess potent anti-emetic properties. wikipedia.orgtaylorandfrancis.com This is attributed to their dopamine D2 receptor antagonism in the chemoreceptor trigger zone of the brain. drugbank.comtaylorandfrancis.com Droperidol is another butyrophenone derivative specifically used for postoperative nausea and vomiting. wikipedia.org

Some metabolites of haloperidol, such as reduced haloperidol, have been identified. nih.gov However, the therapeutic potential of these metabolites is not as well-defined as the parent compounds. Research has explored the effects of these metabolites on neurotransmitter systems, with some showing inhibitory effects on dopamine and serotonin uptake. nih.gov

Biological Screening and Structure-Activity Relationship (SAR) Studies

SAR studies on haloperidol and its analogues have provided valuable insights into the chemical features required for antipsychotic and anti-emetic activity. nih.govnih.gov The butyrophenone scaffold is a key pharmacophoric element. nih.gov

Key findings from SAR studies include:

The Butyrophenone Moiety: The carbonyl group is important for high affinity to the D2 receptor. Its reduction or replacement generally leads to a decrease in potency. nih.gov

The Piperidine (B6355638) Ring: This central ring and its substituents are crucial for receptor binding. Modifications to this part of the molecule can significantly alter the receptor binding profile. nih.gov

The 4-Chlorophenyl Group: This group also contributes to the binding affinity at various receptors. nih.gov

By making systematic modifications to these structural components, researchers have been able to develop a range of butyrophenone derivatives with varying potencies and receptor selectivity profiles. nih.govunc.edu For example, benperidol (B1668002) is noted to be significantly more potent than chlorpromazine. wikipedia.org The goal of many of these studies is to design new agents with an "atypical" antipsychotic profile, characterized by a lower incidence of extrapyramidal side effects. nih.gov This is often pursued by modulating the ratio of D2 to 5-HT2A receptor affinity. nih.gov

Interactive Data Table: Butyrophenone Derivatives and their Primary Applications

| Compound Name | Primary Application(s) |

| Haloperidol | Antipsychotic, Tourette Syndrome, Anti-emetic wikipedia.orgpharmgkb.orgtaylorandfrancis.com |

| Droperidol | Anti-emetic (postoperative nausea and vomiting) wikipedia.org |

| Benperidol | Antipsychotic wikipedia.org |

| Bromperidol | Antipsychotic patsnap.com |

| Lumateperone | Antipsychotic (schizophrenia, bipolar depression) wikipedia.org |

| Spiperone | Dopamine and serotonin receptor antagonist drugbank.com |

| Trifluperidol | Antipsychotic nih.gov |

Exploration of Antimicrobial and Anti-inflammatory Activities (based on related compounds)

The presence of halogen atoms, such as bromine and fluorine, in organic molecules is known to influence their biological properties, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity:

The antimicrobial efficacy of compounds structurally related to 4-Bromo-1-(4-fluorophenyl)butan-1-one has been an area of active investigation. The halogen substitutions are thought to enhance properties like lipophilicity, which can improve the penetration of these molecules into bacterial cells.

Studies on various bromo-phenyl derivatives have demonstrated notable antimicrobial potential. For instance, certain novel derivatives synthesized from 2-amino-4-(4-bromophenyl)thiazole (B182969) have shown moderate antibacterial activity against Gram-positive bacteria such as Bacillus pumilus and Bacillus subtilis, as well as moderate antifungal activity against Candida albicans. nih.gov Similarly, research on flavonoid derivatives has indicated that the inclusion of a bromine atom can contribute to inhibitory effects against pathogenic bacteria. researchgate.net In one study, 6-bromo-8-nitroflavone demonstrated inhibitory properties. researchgate.net Other complex heterocyclic compounds incorporating a bromophenyl moiety have also been evaluated. A study on 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one reported moderate antibacterial activity against five different bacterial strains and moderate antifungal activity against three fungal strains. nih.gov

The nature and position of the halogen substituent can significantly impact the spectrum and potency of antimicrobial action. For example, in a series of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, compounds were found to be active against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values between 2.5 and 5.0 mg/mL. nih.gov

Anti-inflammatory Activity:

Inflammation is a critical biological response, and its dysregulation is implicated in numerous chronic diseases. nih.gov The search for novel anti-inflammatory agents has led to the exploration of various synthetic compounds, including those with bromo- and fluoro-phenyl motifs.

Derivatives containing these structural elements have shown promise by targeting key inflammatory mediators. For example, a series of newly synthesized pyrazole (B372694) derivatives featuring a dibromophenyl group were evaluated for their anti-inflammatory properties. nih.gov One compound from this series, 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile, demonstrated potent activity with 85.45% inhibition in an in-vitro assay, comparable to the standard drug diclofenac (B195802) sodium. nih.gov Another study focused on morpholinopyrimidine derivatives, where a compound containing a fluorophenyl group, 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8), was identified as one of the most active compounds in inhibiting nitric oxide (NO) production in LPS-stimulated macrophage cells. rsc.orgnih.gov This compound was also shown to reduce the expression of inflammatory proteins like iNOS and COX-2. rsc.orgnih.gov

Furthermore, brominated indoles have been investigated for their anti-inflammatory effects. In a study assessing the inhibition of inflammatory mediators in macrophage cells, 5-bromoisatin (B120047) and 6-bromoisatin (B21408) showed significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNFα). researchgate.net This suggests that the bromine substitution on the indole (B1671886) ring can enhance anti-inflammatory activity compared to the non-brominated parent compound. researchgate.net

Monoamine Transporter Inhibition (e.g., Dopamine and Norepinephrine (B1679862) Transporters) by Analogs

Monoamine transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synapse and are primary targets for drugs treating various neurological and psychiatric disorders. rsc.org Analogs and derivatives of this compound have shown significant activity as inhibitors of these transporters.

A key study focused on the synthesis of ortho-, meta-, and para-bromo derivatives of dl-threo-methylphenidate. nih.gov In vitro binding assays revealed that all three bromo compounds had higher affinities for dopamine transporter sites than the unsubstituted methylphenidate. nih.gov The meta-bromo derivative was the most potent, with an IC50 value of 4 nM, compared to 82 nM for methylphenidate. nih.gov These compounds also bound more strongly to norepinephrine reuptake sites, with IC50 values of 32 nM (ortho), 20 nM (meta), and 31 nM (para), all significantly lower than that of methylphenidate (440 nM). nih.gov

The influence of halogen substitution is also evident in other classes of compounds. In a series of aminopropyl-phenyl (APP) derivatives studied for their interaction with vesicular monoamine transporters (VMAT), large halogen substitutions at the 4'-position of the aromatic ring, including bromine (4'-Br APP), led to an increase in inhibition potency. This highlights a broader principle where halogenation can enhance binding to monoamine transport systems. The table below summarizes the binding affinities of some bromo-substituted analogs for DAT and NET. nih.gov

| Compound | DAT Affinity (IC50, nM) nih.gov | NET Affinity (IC50, nM) nih.gov |

| dl-threo-methylphenidate | 82 | 440 |

| o-bromo-dl-threo-methylphenidate | 13 | 32 |

| m-bromo-dl-threo-methylphenidate | 4 | 20 |

| p-bromo-dl-threo-methylphenidate | 20 | 31 |

Table 1: Comparative in vitro binding affinities of bromo-substituted methylphenidate analogs at dopamine (DAT) and norepinephrine (NET) transporters.

Molecular Docking Studies of Related Compounds

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein. This method is invaluable in medicinal chemistry for understanding structure-activity relationships and for designing more potent and selective drug candidates.

Prediction of Binding Affinities and Interactions

Molecular docking studies on compounds structurally related to this compound have provided insights into their potential mechanisms of action at a molecular level. These studies predict the binding energy, which indicates the affinity of the ligand for the target, and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For instance, a molecular docking study was performed on a novel compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3), to understand its interaction with various bacterial protein targets. nih.gov The study predicted favorable binding affinities with two key enzymes: dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), with binding energies of -7.07 kcal/mol and -7.05 kcal/mol, respectively. nih.gov These values suggest a strong interaction, indicating that the compound could potentially exert its antimicrobial effect by inhibiting these essential bacterial enzymes. nih.gov

In the context of anti-inflammatory activity, docking studies have been used to explain the potent effects of pyrazole derivatives. nih.gov A study on a series of compounds with a dibromophenyl moiety docked them against the tyrosine kinase Hck protein (PDB: 2HCK). nih.gov The introduction of a bromo substitution in one compound (4b) resulted in a favorable binding energy of -5.84 kcal/mol. nih.gov Another compound from the same series (4d), which showed significant anti-inflammatory activity, was found to form hydrophobic and alkyl/pi-alkyl interactions within the protein's binding site, with a total binding energy of -5.01 kcal/mol. nih.gov These computational results correlate well with the observed in vitro biological activities, supporting the role of these compounds as potential inhibitors of inflammation-related targets. nih.gov

The table below presents results from a molecular docking study of a related bromo-fluorophenyl compound against bacterial protein targets. nih.gov

| Target Protein | PDB ID | Binding Energy (kcal/mol) nih.gov |

| DNA gyrase | 4KFG | -6.83 |

| Glucose-6-phosphate synthase (GlmS) | 1J7S | -6.21 |

| Dihydrofolate reductase (DHFR) | 3SRW | -7.07 |

| Dehydrosqualene synthase (DHSS) | 2ZCP | -7.05 |

| Undecaprenyl pyrophosphate synthase (UPPS) | 1V7U | -6.85 |

Table 2: Predicted binding affinities of 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3) with various bacterial protein targets.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 4-Bromo-1-(4-fluorophenyl)butan-1-one often involves methods that are not environmentally friendly. Consequently, significant research efforts are being directed towards the development of novel and sustainable synthetic routes. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Key areas of development include:

Continuous Flow Chemistry: Industrial synthesis is increasingly employing continuous flow reactors. This technology offers superior control over reaction parameters such as temperature and time, leading to higher consistency and purity of the final product. nih.gov

Photocatalysis: Visible-light-induced photocatalysis is emerging as a powerful tool in organic synthesis. This method allows for the activation of molecules using light, often under mild conditions, reducing the need for harsh reagents. researchgate.netrsc.orgresearchgate.net For instance, photocatalytic C-H functionalization of related butyrophenone (B1668137) structures presents a promising avenue for more direct and efficient synthesis. nih.gov

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Research is exploring the use of immobilized enzymes and whole-cell systems for the synthesis and modification of halogenated ketones. nih.gov For example, the asymmetric reduction of similar ketones using microorganisms has been successfully demonstrated, highlighting the potential for producing specific stereoisomers. biorxiv.org

| Synthesis Approach | Key Advantages | Representative Research Area |

| Continuous Flow Chemistry | Enhanced control, consistency, and safety | Industrial production of haloperidol (B65202) intermediates nih.gov |

| Photocatalysis | Mild reaction conditions, use of light as a reagent | C-H functionalization of butyrophenones researchgate.netnih.gov |

| Biocatalysis | High selectivity, environmentally friendly | Asymmetric reduction of ketones nih.govbiorxiv.org |

Expanding the Scope of Derivatization and Functionalization

The versatility of this compound as a synthetic intermediate lies in its two reactive sites: the bromine atom and the carbonyl group. Researchers are actively exploring new ways to derivatize and functionalize this compound to create a wider range of molecules with novel properties.

A significant focus is on the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. The reaction of this compound with various nucleophiles can lead to the formation of diverse heterocyclic systems. For instance, it can be used to synthesize:

Piperidines and Pyrrolidines: These nitrogen-containing rings are common motifs in drug molecules. One-pot methods are being developed for the efficient synthesis of these structures from halogenated amides, a reaction pathway where this compound could serve as a key precursor. mdpi.comnih.gov The synthesis of chiral piperidines from pyridinium (B92312) salts also showcases advanced strategies for creating complex cyclic amines. dicp.ac.cn

Other Heterocycles: The reactivity of the α-haloketone moiety allows for the construction of a variety of other heterocyclic rings, which is a subject of extensive research in medicinal chemistry. google.com

Integration of Advanced Computational and Experimental Methodologies

To accelerate the discovery and optimization of reactions and new molecules, researchers are increasingly integrating advanced computational and experimental techniques into their workflow.

Computational Analysis: Density Functional Theory (DFT) calculations are being used to model reaction mechanisms and predict the reactivity of haloketones with different nucleophiles. mdpi.commdpi.com This computational insight helps in understanding the factors that control the outcome of a reaction and in designing more efficient synthetic routes.

In-situ Spectroscopy: Techniques like in-situ spectroscopy allow for real-time monitoring of chemical reactions. This provides valuable data on reaction kinetics and the formation of intermediates, which is crucial for optimizing reaction conditions and ensuring the quality of the final product, such as in the synthesis of haloperidol intermediates. researchgate.net

Machine Learning: Machine learning algorithms are being developed to predict chemical reactivity and optimize reaction conditions. nih.govresearchgate.netucla.eduyoutube.com By analyzing large datasets of chemical reactions, these models can identify patterns and make predictions that can guide experimental work, potentially saving significant time and resources.

Exploration of New Biological Targets and Disease Areas

While derivatives of this compound are well-known for their antipsychotic properties, particularly as precursors to drugs like haloperidol, current research is exploring their potential in other therapeutic areas. nih.gov